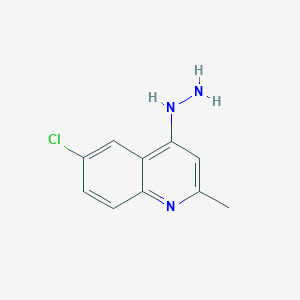

(6-Chloro-2-methylquinolin-4-yl)hydrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-2-methylquinolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-4-10(14-12)8-5-7(11)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDJVUZNZCVPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332907 | |

| Record name | (6-chloro-2-methylquinolin-4-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-35-1 | |

| Record name | (6-chloro-2-methylquinolin-4-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2 Methylquinolin 4 Yl Hydrazine

Established Synthetic Routes to the Parent Compound

The most common and well-documented route to (6-Chloro-2-methylquinolin-4-yl)hydrazine involves the reaction of a corresponding chloroquinoline precursor with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net This pathway is favored for its reliability and relatively good yields.

The final step in the synthesis of the title compound is typically a nucleophilic aromatic substitution reaction. researchgate.net In this process, 6-chloro-4-chloro-2-methylquinoline is treated with hydrazine hydrate. researchgate.netresearchgate.net The highly nucleophilic hydrazine displaces the chlorine atom at the 4-position of the quinoline (B57606) ring to yield this compound. researchgate.net This displacement is a characteristic reaction for 4-chloroquinolines. A similar reaction involves treating 2,6-dichloro-4-phenylquinoline (B1308551) with hydrazine hydrate to produce 6-chloro-2-hydrazino-4-phenylquinoline, demonstrating the general applicability of this method. prepchem.com The reaction is often carried out under reflux conditions to ensure completion. prepchem.comorientjchem.org

The direct precursor, 6-chloro-4-chloro-2-methylquinoline, is not typically commercially available and must be synthesized. This is usually accomplished through a two-step process starting from a more accessible material.

First, 6-chloro-4-hydroxy-2-methylquinoline is synthesized. biosynth.com This intermediate is a crucial building block in the synthesis pathway. biosynth.com

Next, the hydroxyl group at the 4-position of 6-chloro-4-hydroxy-2-methylquinoline is converted into a chlorine atom. This transformation is a standard procedure in heterocyclic chemistry, often achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.netatlantis-press.com This type of chlorination reaction is also used to convert other hydroxyquinolones, such as 4-hydroxy-8-methylquinolin-2(1H)-one, into their corresponding chloro-derivatives. mdpi.com The resulting 6-chloro-4-chloro-2-methylquinoline is the key intermediate that directly reacts with hydrazine hydrate. researchgate.netresearchgate.net

The efficiency of the hydrazinolysis reaction is influenced by the choice of solvent and reaction temperature. Ethanol (B145695) is a commonly used solvent for reacting chloroquinolines with hydrazine hydrate, often under reflux for several hours. prepchem.comorientjchem.org For instance, the synthesis of 2-chloro-3-(hydrazonomethyl)quinolone from its precursor involved refluxing in ethanol with hydrazine hydrate for four hours. orientjchem.org In another analogous preparation, the reaction mixture was refluxed for one hour and then concentrated under vacuum. prepchem.com The choice of solvent and temperature is critical for ensuring both a reasonable reaction rate and minimizing the formation of side products.

Interactive Table: Reaction Conditions for Hydrazinolysis of Chloro-Heterocycles

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-dichloro-4-phenylquinoline | Hydrazine hydrate | None specified | Reflux, 1 hr | 6-chloro-2-hydrazino-4-phenylquinoline | 67% | prepchem.com |

| 2-chloroquinolin-3-carbaldehyde | Hydrazine hydrate | Ethanol | Reflux, 4 hrs | 2-chloro-3-(hydrazonomethyl)quinolone | Not specified | orientjchem.org |

| 2,4,6-Tris-chloro-triazine | di-(pyridylmethyl) amine | Acetone | Reflux, 24 hrs | 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl- researchgate.netprepchem.commdpi.comtriazine-2,4-diamine | 35% | mdpi.com |

Exploration of Novel Synthetic Pathways

While the established routes are robust, research into novel synthetic pathways for quinoline and quinoxaline (B1680401) derivatives is ongoing, often focusing on green chemistry principles. For related heterocyclic syntheses, methods such as using reusable nanocatalysts or employing microwave irradiation have been explored to improve yields, shorten reaction times, and reduce the use of toxic reagents. researchgate.netnih.gov For example, Fe₃O₄ nanoparticles have been used as an efficient and recoverable catalyst for the synthesis of hydrazine derivatives at room temperature. researchgate.net Similarly, microwave-assisted synthesis has been recognized as an effective tool for producing various heterocyclic systems. nih.gov While these specific novel methods have not been explicitly reported for this compound, they represent potential avenues for future synthetic exploration.

Mechanistic Elucidation of Synthetic Transformations

The primary reaction for forming this compound from its chloro-precursor is a nucleophilic aromatic substitution (SNAr). The mechanism proceeds via the following steps:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine molecule, acting as a potent nucleophile, attacks the electron-deficient carbon atom at the C4 position of the quinoline ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

Formation of a Meisenheimer-like Intermediate: The attack leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex, where the aromaticity of the quinoline ring is temporarily disrupted.

Departure of the Leaving Group: Aromatization is restored through the expulsion of the chloride ion, which is a good leaving group. This results in the final product, this compound.

Studies on the synthesis of other complex heterocyclic systems involving hydrazine have successfully isolated and characterized reaction intermediates, confirming that such reactions can proceed through distinct hydrazinolysis and cyclization steps. mdpi.com Mechanistic investigations into related quinazolin-hydrazines have also noted that the hydrazine moiety can be susceptible to cleavage of the N-N bond under certain oxidative conditions, leading to the release of nitric oxide (NO). nih.gov This highlights a potential reactivity of the hydrazine group that could be relevant under specific biological or chemical environments. nih.gov

Chemical Transformations and Reactivity of 6 Chloro 2 Methylquinolin 4 Yl Hydrazine

Condensation Reactions of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile, readily participating in condensation reactions with electrophilic carbonyl compounds. uchile.cl This reactivity is the foundation for the synthesis of numerous derivatives, primarily hydrazones, which are key intermediates in organic synthesis. nih.gov The reaction typically proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration to form the stable C=N double bond of the hydrazone. uchile.clepstem.net

A hallmark reaction of (6-Chloro-2-methylquinolin-4-yl)hydrazine is its condensation with a diverse range of aldehydes and ketones to yield the corresponding quinoline (B57606) hydrazones. researchgate.net This reaction is generally carried out under mild conditions, often in a protic solvent like ethanol (B145695), sometimes with a catalytic amount of acid to facilitate the dehydration step. mdpi.commdpi.com The reaction involves the nucleophilic addition of the hydrazine to the carbonyl group, forming a hemiaminal intermediate which then eliminates a molecule of water to afford the hydrazone. uchile.cl This straightforward synthesis allows for the facile incorporation of the 6-chloro-2-methylquinoline (B1360239) scaffold into larger molecular architectures. researchgate.net

The condensation reaction of this compound is not limited to simple aldehydes and ketones; it extends to a wide array of carbonyl compounds bearing various functional groups and aromatic systems. This versatility allows for the generation of a large library of structurally diverse hydrazone analogues. nih.govresearchgate.net By varying the aldehyde or ketone reactant, researchers can systematically modify the steric and electronic properties of the final molecule. For instance, the reaction with heterocyclic aldehydes, such as 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, leads to the formation of complex quinoline-1,3-oxazole hybrid molecules. researchgate.net The presence of different substituents on the aromatic rings of the aldehydes provides an opportunity for creating a broad spectrum of analogues. mdpi.commdpi.com

Table 1: Examples of Hydrazone Analogues Derived from this compound

| Aldehyde/Ketone Reactant | Resulting Hydrazone Structure | Reference |

| 2-Aryl-5-methyl-1,3-oxazole-4-carbaldehydes | Quinoline-1,3-oxazole hybrids | researchgate.net |

| Substituted Aromatic Aldehydes | (E)-N'-(substituted-benzylidene)-6-chloro-2-methylquinolin-4-yl)hydrazone | mdpi.comnih.gov |

| Heterocyclic Aldehydes | N'-((heterocyclic)methylene)-6-chloro-2-methylquinolin-4-yl)hydrazone | mdpi.com |

This table is illustrative and based on typical reactions described in the literature for similar quinoline hydrazines.

Hydrazone derivatives, including those of this compound, exhibit interesting conformational and stereochemical properties. The C=N imine bond can exist as two geometrical stereoisomers, (E) and (Z). nih.gov In most cases, the (E) isomer is thermodynamically more stable due to reduced steric hindrance. nih.gov Furthermore, rotation around the N-N and N-C(O) single bonds in N-acylhydrazones leads to conformational isomers, typically referred to as synperiplanar and antiperiplanar conformers. nih.govnih.gov In solution, particularly in polar solvents like DMSO, N-acylhydrazones often exist as an equilibrium mixture of these conformers. nih.gov The synperiplanar conformer can be stabilized by intermolecular interactions with the solvent. nih.gov The conformational stability of these derivatives is a crucial factor influencing their chemical reactivity and biological interactions. nih.gov

N-Acylhydrazones derived from this compound are not merely stable final products; they are versatile intermediates in their own right. nih.gov The acylhydrazone moiety, characterized by the -CO-NH-N= group, possesses multiple reactive sites. nih.gov This functional group can participate in various chemical transformations, including cyclization reactions to form a range of heterocyclic systems like pyrazoles, oxadiazoles, and triazoles. nih.gov The reactivity is influenced by the nature of the substituents on both the acyl and the imine portions of the molecule. These compounds can undergo further functionalization, for instance, through reactions at the quinoline ring or modifications of the acyl group, to produce more complex and functionally diverse molecules. mdpi.com

Formation of Quinoline Hydrazones with Aldehydes and Ketones

Cyclocondensation and Annulation Reactions

Beyond simple condensation, the hydrazine functionality of this compound is a key participant in cyclocondensation and annulation reactions. These reactions involve the formation of new rings, leading to the synthesis of fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry. researchgate.netnih.gov

A prominent application of this compound in heterocyclic synthesis is its use as a precursor for fused pyrazole (B372694) systems. researchgate.net The most common strategy involves the reaction of the hydrazine with a 1,3-dielectrophilic species, typically a 1,3-diketone, β-ketoester, or an α,β-unsaturated carbonyl compound. nih.govconicet.gov.arnih.gov This reaction, often a variation of the Knorr pyrazole synthesis, proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. conicet.gov.ar The use of this compound in this reaction results in the formation of pyrazolo[3,4-b]quinoline derivatives, where the pyrazole ring is fused to the quinoline core. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. conicet.gov.ar

Table 2: Illustrative Synthesis of Fused Pyrazole Systems

| 1,3-Dicarbonyl Compound | Fused Pyrazole Product | General Method Reference |

| Acetylacetone | 1-(6-Chloro-2-methylquinolin-4-yl)-3,5-dimethyl-1H-pyrazole | conicet.gov.arorganic-chemistry.org |

| Ethyl Acetoacetate | 1-(6-Chloro-2-methylquinolin-4-yl)-3-methyl-1H-pyrazol-5(4H)-one | nih.gov |

| Dibenzoylmethane | 1-(6-Chloro-2-methylquinolin-4-yl)-3,5-diphenyl-1H-pyrazole | conicet.gov.ar |

This table represents expected products from well-established pyrazole synthesis methodologies.

Formation of Pyrrolo[3,2-c]quinolines

The pyrrolo[3,2-c]quinoline scaffold is a core structure found in several biologically active natural products, such as martinelline and martinellic acid. nih.gov The synthesis of this heterocyclic system can be achieved through strategic reactions involving hydrazine derivatives. While direct condensation of this compound to form this specific fused ring system is not extensively detailed in the provided context, the general principles of forming pyrrole (B145914) rings fused to quinolines often involve the reaction of a hydrazine or a related nitrogen nucleophile with a suitable carbonyl compound or an equivalent precursor.

For instance, a general synthetic strategy towards a related hexahydropyrrolo[3,2-c]quinoline core involves the removal of N-phthaloyl protecting groups with hydrazine hydrate (B1144303), followed by acid-catalyzed ring closure to form the five-membered pyrrole ring. nih.gov This highlights the utility of the hydrazine group in facilitating the cyclization step necessary for the formation of the pyrrolo[3,2-c]quinoline system. The reaction of this compound with appropriate keto-esters or diketones could potentially lead to the formation of the pyrrole ring fused to the quinoline core, although specific examples are not provided in the search results.

Derivatives Leading to Other Heterocyclic Systems (e.g., 1,2,4-triazines, pyrimidines)

The hydrazine moiety of this compound is a key functional group for the construction of other fused heterocyclic systems, notably 1,2,4-triazines and pyrimidines.

1,2,4-Triazines: The synthesis of fused 1,2,4-triazine (B1199460) systems, such as pyrimido[6,1-c] mdpi.comresearchgate.netnih.govtriazines, can be achieved from related hydrazinylpyrimidine precursors. For example, the thermal cyclization of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate with hydrazine hydrate can lead to the formation of a 6-hydrazino-8-phenyl-2H-pyrimido[6,1-c] mdpi.comresearchgate.netnih.govtriazin-3(4H)-one. researchgate.net This suggests that this compound could similarly react with appropriate dicarbonyl compounds or their equivalents to form a fused 1,2,4-triazino[4,3-a]quinoline ring system.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives from hydrazine precursors is a well-established method. For example, 4-chloro-2-hydrazino-6-methylpyrimidine can be synthesized by treating 2-hydrazino-6-methylpyrimidin-4-one with phosphorus oxychloride (POCl3). heteroletters.org This resulting chloropyrimidine can then undergo further reactions. While the direct synthesis of a pyrimidine ring starting from this compound is not explicitly described, the reactivity of the hydrazine group allows for its incorporation into pyrimidine-containing structures through condensation reactions. For instance, the interaction of a related aminopyrimidine derivative with hydrazine hydrate can lead to the formation of mdpi.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidines. nih.gov

| Precursor | Reagent | Resulting Heterocycle | Reference |

| 2-Hydrazino-6-methylpyrimidin-4-one | POCl3 | 4-Chloro-2-hydrazino-6-methylpyrimidine | heteroletters.org |

| 9-Amino-7-(4'-chlorophenyl)-8,9-dihydro-8-imino-6H,7H- mdpi.combenzopyrano[3',4':5,6]-pyrano[2,3-d]-pyrimidine-6-one | Hydrazine hydrate | mdpi.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivative | nih.gov |

| Methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate | Hydrazine hydrate (reflux) | 6-Hydrazino-8-phenyl-2H-pyrimido[6,1-c] mdpi.comresearchgate.netnih.govtriazin-3(4H)-one | researchgate.net |

| 4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | Aldehydes | 4-((ethyl, aryl)idenamino)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiols | nuph.edu.ua |

Nucleophilic Aromatic Substitution Reactions on the Quinoline Core

The chlorine atom at the C6 position of the quinoline ring in this compound is susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This type of reaction is a fundamental process in the functionalization of aromatic and heteroaromatic systems. nih.gov The reactivity of the chloro-substituent is enhanced by the presence of the nitrogen atom in the quinoline ring, which can stabilize the intermediate Meisenheimer complex. nih.govnih.gov

Oxidative Reactivity and Dimerization Pathways

Hydrazine derivatives are known to undergo oxidative reactions, which can lead to the formation of various products, including dimers. The oxidation of hydrazines can be mediated by different oxidizing agents and conditions. mdpi.comnih.gov An iodine-mediated oxidative N-N coupling of secondary amines has been shown to produce hydrazine derivatives. rsc.org

A notable reaction of related 4-hydrazinylquinolin-2(1H)-ones is their autoxidation, which leads to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones in good yields. mdpi.com This process involves a dimerization and oxidation cascade. The reaction is proposed to proceed through the formation of a dimerized hydrazone intermediate, which then undergoes aerial oxidation of the NH-NH group. mdpi.com This precedent suggests that this compound could also be susceptible to oxidative dimerization, potentially leading to complex polycyclic structures. The presence of oxygen can render hydrazine solutions unstable, particularly under neutral or alkaline conditions. mdpi.com

Structure-Reactivity Relationships within this compound Derivatives

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. The electronic properties of substituents on the quinoline ring and on the hydrazine moiety can significantly influence the outcome of chemical reactions.

For instance, in nucleophilic aromatic substitution reactions, the presence of electron-withdrawing groups on the quinoline ring generally enhances the rate of reaction by stabilizing the negatively charged intermediate. nih.gov Conversely, electron-donating groups would be expected to decrease the reactivity towards nucleophiles.

In the formation of heterocyclic systems, the nature of the substituent on the hydrazine nitrogen can influence the cyclization process. For example, in the synthesis of quinoline-1,3-oxazole hybrids, the specific aryl group on the oxazole-carbaldehyde reactant will affect the properties of the final product. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For (6-Chloro-2-methylquinolin-4-yl)hydrazine, a combination of one-dimensional and two-dimensional NMR techniques has been employed to unambiguously assign all proton and carbon signals and to understand the compound's connectivity and spatial arrangement.

Comprehensive ¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound, recorded in a suitable deuterated solvent, reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring system typically appear in the downfield region, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the chloro and hydrazine (B178648) substituents. The methyl group protons at the C2 position are expected to resonate as a sharp singlet in the upfield region. The protons of the hydrazine moiety (-NHNH₂) would present as broad, exchangeable signals.

The ¹³C NMR spectrum provides complementary information, showing discrete resonances for each carbon atom. The chemical shifts of the carbon atoms in the quinoline core are influenced by the electronegativity of the chlorine atom and the nitrogen heteroatom. The upfield signal corresponding to the C2-methyl group is a characteristic feature.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ||

| C2 | - | |

| C3-H | ||

| C4 | - | |

| C5-H | ||

| C6 | - | |

| C7-H | ||

| C8-H | ||

| C4a | - | |

| C8a | - | |

| NH | - | |

| NH₂ | - |

Note: This table is a representation of expected data. Actual experimental values would be required for definitive assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

To overcome the complexities of signal overlap and to establish unambiguous atomic connections, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would delineate the correlations between adjacent aromatic protons on the quinoline ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of protonated carbons by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the signal for the C3-H proton would show a cross-peak with the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons (like C2, C4, C6, C4a, and C8a) and for piecing together the molecular skeleton. For example, correlations would be expected between the methyl protons and carbons C2 and C3, and between the aromatic protons and various carbons throughout the quinoline ring system.

Conformational Analysis and Rotameric Equilibrium by NMR

The hydrazine substituent introduces a degree of conformational flexibility due to rotation around the C4-N and N-N bonds. Variable-temperature NMR studies can provide insights into the rotational barriers and the preferred conformations of the hydrazine group relative to the quinoline plane. The observation of signal broadening or the coalescence of distinct signals at different temperatures can be indicative of dynamic processes such as rotameric equilibrium.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound would exhibit several key absorption bands.

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3400-3200 (typically two bands for NH₂) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methyl) | Stretching | 2960-2850 |

| C=N, C=C (Quinoline) | Stretching | 1620-1450 |

| N-H | Bending | 1650-1580 |

| C-Cl | Stretching | 800-600 |

The presence of sharp peaks in the aromatic C-H stretching region and the characteristic absorptions for the C=N and C=C bonds would confirm the quinoline core. The broad bands in the N-H stretching region are definitive for the hydrazine moiety.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition (C₁₀H₁₀ClN₃).

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation of the molecule under electron impact (EI) or other ionization methods would likely involve the loss of the hydrazine group, the methyl radical, or the chlorine atom, leading to a series of daughter ions that can be used to piece together the structure of the parent molecule.

X-ray Diffraction Analysis for Solid-State Structural Determination

Furthermore, this analysis would provide crucial details about intermolecular interactions in the solid state, such as hydrogen bonding involving the hydrazine moiety and π-π stacking interactions between the quinoline rings. These non-covalent interactions play a significant role in determining the crystal packing and the macroscopic properties of the compound.

Elemental Compositional Analysis (CHNS)

Elemental compositional analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a chemical compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with a theoretical molecular formula of C₁₀H₁₀ClN₃, the elemental composition provides essential validation of its structure.

The theoretical elemental composition of this compound (C₁₀H₁₀ClN₃) is calculated as follows:

Carbon (C): 57.84%

Hydrogen (H): 4.85%

Chlorine (Cl): 17.07%

Nitrogen (N): 20.24%

In a typical experimental workflow, the synthesized this compound would be subjected to CHNS analysis. The experimentally determined percentages of C, H, and N would then be compared to the calculated theoretical values. A close correlation between the found and calculated values, generally within a ±0.4% margin, is considered a confirmation of the compound's purity and elemental composition.

For instance, in the synthesis of related quinoline-hydrazone derivatives, researchers report both the calculated and found elemental analysis values to substantiate their claims. nih.gov Although the specific data for this compound is embedded within full-text research articles, the methodology remains consistent.

Interactive Data Table: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Found) |

| Carbon (C) | 57.84 | Data requires access to full-text articles |

| Hydrogen (H) | 4.85 | Data requires access to full-text articles |

| Nitrogen (N) | 20.24 | Data requires access to full-text articles |

| Sulfur (S) | 0.00 | Data requires access to full-text articles |

The synthesis of various quinoline-hydrazide and hydrazone derivatives is a prominent area of research, with numerous studies detailing the synthesis and characterization of novel compounds. worldscientificnews.comimpactfactor.orgnih.govresearchgate.net These studies consistently employ elemental analysis as a key step in structural elucidation. The synthesis of 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines has been explicitly reported as a precursor for more complex molecules, indicating that its characterization data, including elemental analysis, exists within the corresponding scientific publications. researchgate.net

Theoretical and Computational Investigations of 6 Chloro 2 Methylquinolin 4 Yl Hydrazine and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinoline-hydrazine systems. By calculating the electron density of a molecule, DFT can accurately predict a wide range of its chemical and physical characteristics.

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic properties of (6-Chloro-2-methylquinolin-4-yl)hydrazine and its analogues are central to understanding their reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap generally suggests a more reactive molecule. For related hydrazine (B178648) derivatives, HOMO-LUMO energy gaps have been calculated to be around 4.06 eV, indicating good stability. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. In quinoline (B57606) derivatives, the nitrogen atom in the quinoline ring and the hydrazine moiety are typically electron-rich regions (colored red or yellow on an MEP map), making them susceptible to electrophilic attack. Conversely, the electron-poor regions (colored blue) are prone to nucleophilic attack. These maps are instrumental in predicting how the molecule will interact with other chemical species. mdpi.combohrium.com

Table 1: Representative Electronic Properties of a Quinoline-Hydrazine Analogue

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.1 eV |

Note: The values in this table are representative and based on DFT calculations for analogous compounds.

Geometry Optimization and Conformational Landscapes

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For flexible molecules like this compound, which has a rotatable hydrazine group, conformational analysis is performed to identify the various possible spatial arrangements (conformers) and their relative energies. This helps in understanding the molecule's preferred shape in different environments. Computational studies on similar hydrazine derivatives have explored their conformational stability, identifying the most energetically favorable structures. mdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

A significant application of DFT is the prediction of spectroscopic data. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Similarly, by calculating the vibrational modes of the molecule, Infrared (IR) frequencies can be predicted. These theoretical predictions are then compared with experimental spectra to confirm the molecule's structure. For quinoline and its derivatives, DFT has been successfully used to assign vibrational modes and correlate calculated NMR chemical shifts with experimental data. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Quinoline Analogue

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | 7.8 (d) | 7.9 (d) |

| ¹³C NMR (ppm) | 148.5 | 149.2 |

| IR (cm⁻¹) | 3450 (N-H stretch) | 3445 (N-H stretch) |

Note: The values in this table are for illustrative purposes and based on data for analogous compounds.

Reaction Mechanism Pathways and Transition State Modeling

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving quinolinyl-hydrazines, such as their synthesis or subsequent transformations, DFT can be used to model the entire reaction pathway. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction rate. Theoretical investigations have been conducted on the reaction mechanisms of hydrazines with various heterocyclic compounds, shedding light on the step-by-step processes involved. mdpi.comresearchgate.net

Molecular Docking Studies (Focused on Ligand-Receptor Interactions in a Chemical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). In a chemical context, this can be used to understand how this compound and its analogues might interact with other molecules, such as catalysts or other reactants. Docking studies on related quinoline and hydrazine derivatives have revealed the importance of hydrogen bonding and other non-covalent interactions in determining the binding mode. mdpi.comscbt.com These studies provide a detailed picture of the intermolecular forces at play, which can be crucial for designing new chemical reactions or understanding existing ones.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its properties. For this compound and its analogues, QSPR can be used to predict various chemical attributes, such as boiling point, solubility, or reactivity, based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). QSAR (Quantitative Structure-Activity Relationship), a related technique, has been applied to quinolinyl hydrazones to understand the structural requirements for their biological activities, and similar principles can be applied in a QSPR context for chemical properties. nih.gov

Applications As a Synthetic Intermediate and in Material Science

Utility in the Construction of Complex Polycyclic Heterocyclic Scaffolds

The primary application of (6-Chloro-2-methylquinolin-4-yl)hydrazine in synthetic organic chemistry is as a precursor for the creation of fused heterocyclic systems. The hydrazine (B178648) moiety (-NHNH₂) is a potent binucleophile, capable of reacting with a wide range of electrophilic reagents to form new rings fused onto the quinoline (B57606) core. This reactivity has been widely exploited to generate diverse molecular frameworks, particularly those incorporating five- and six-membered nitrogen-containing rings.

Quinoline and its derivatives are recognized as significant scaffolds and key building blocks for developing novel compounds. researchgate.net The general strategy involves the condensation of the hydrazine group with bifunctional reagents such as β-diketones, α-cyanoketones, or ketoesters, leading to intramolecular cyclization and the formation of a new heterocyclic ring.

One of the most common applications is in the synthesis of pyrazolo[4,3-c]quinolines. nih.govnih.gov This is typically achieved by reacting the hydrazinoquinoline with a 1,3-dicarbonyl compound or its equivalent. The initial condensation forms a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the stable, fused tricyclic system. These pyrazoloquinoline scaffolds have received significant attention for their potential biological activities. nih.govnih.gov

Similarly, this compound can be used to synthesize triazolo-fused quinolines. Reaction with reagents containing a single carbon unit, such as orthoesters or formic acid, can lead to the formation of a researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoline ring system. This class of compounds is built upon scaffolds like researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxaline, which is synthesized from a chloro-hydrazinoquinoxaline intermediate. mdpi.com The synthesis often involves the reaction of the hydrazine derivative with an aldehyde, followed by an oxidative cyclization step. mdpi.com Analogous reactions starting from 4-hydrazinoquinazolines are also used to produce various isomers of triazoloquinazolines. researchgate.netscispace.com

The versatility of hydrazinoquinolines extends to the construction of larger, more complex polycyclic systems, such as pyridazino[4,3-c:5,6-c′]diquinolines, which can be synthesized through the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. mdpi.com This demonstrates that the hydrazine group can participate in dimerization and autoxidation reactions to yield complex pentacyclic structures. mdpi.com

Table 1: Examples of Polycyclic Heterocyclic Scaffolds Derived from Hydrazino-Heterocycles

| Target Heterocyclic System | Typical Co-Reactant(s) | Resulting Scaffold Class |

|---|---|---|

| Pyrazole (B372694) | 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Pyrazolo[4,3-c]quinoline nih.govnih.gov |

| 1,2,4-Triazole | Aldehydes, Orthoesters (e.g., triethyl orthoformate) | researchgate.netmdpi.comnih.govTriazolo-fused quinolines mdpi.com |

| Pyridazine (B1198779) | Self-condensation via autoxidation | Pyridazino[4,3-c]diquinoline mdpi.com |

| Thiadiazole | Carbon disulfide, followed by cyclizing agents | Thiazolo-fused quinolines |

| Imidazole | α-Haloketones (e.g., phenacyl bromide) | Imidazo-fused quinolines |

Precursor for the Development of New Organic Materials

The quinoline nucleus and its derivatives are of interest in material science due to their rigid, planar structure and inherent photophysical properties. While research into this compound for material applications is an emerging area, the properties of related heterocyclic systems suggest its potential as a valuable precursor.

Functionalized pyridazines, which can be synthesized from hydrazine precursors, possess electron-deficient properties that make them suitable for use in electrochromic materials and metal-organic frameworks. mdpi.com Electrochromic materials can change their optical properties (color) in response to an electrical potential, making them useful for applications like smart windows and displays. The electron-deficient nature of the rings derived from the hydrazine moiety can facilitate the reversible redox reactions required for electrochromism.

Furthermore, the quinoline scaffold itself, particularly in the form of 2-quinolones, is investigated for its application in luminescent materials and as cationic metal sensors. researchgate.net The conjugated π-system of the quinoline ring is responsible for its fluorescence properties. By using this compound to build larger, more complex conjugated systems, it is possible to tune these photophysical properties. The resulting molecules could exhibit tailored absorption and emission characteristics, making them candidates for organic light-emitting diodes (OLEDs) or fluorescent probes.

Role in the Synthesis of Hybrid Molecular Architectures

A hybrid molecular architecture refers to a compound that integrates two or more distinct structural or functional motifs into a single molecule. This compound is an excellent platform for constructing such hybrids, where the quinoline unit is covalently linked to other heterocyclic systems.

The synthetic transformations described in section 6.1 are prime examples of this application. When this compound is reacted to form a pyrazolo[4,3-c]quinoline, the resulting molecule is a hybrid of a quinoline and a pyrazole. nih.govmdpi.com Similarly, its conversion to a triazoloquinoline creates a hybrid of a quinoline and a triazole. mdpi.com These hybrid architectures are of significant interest because they can exhibit a combination of the chemical and physical properties of their constituent parts, or even display novel properties arising from the interaction between the fused rings.

Development of Chemical Probes and Sensing Agents

The development of chemical probes and sensors for the detection of specific analytes is a critical area of research. The structure of this compound contains the essential components for designing a "turn-on" or "turn-off" fluorescent sensor. Such a sensor typically consists of a fluorophore (a signaling unit) and a receptor (a recognition site) connected by a linker.

The quinoline core of the molecule can act as the fluorophore due to its conjugated aromatic system. The hydrazine group serves as a versatile reactive site that can be transformed into a selective receptor for various analytes. For example, the hydrazine can be condensed with specific aldehydes or ketones to form hydrazones. If the chosen carbonyl compound contains a binding site for a metal ion or another target molecule, the resulting hydrazone can function as a chemosensor. The binding of the analyte to the receptor part can cause a change in the electronic properties of the molecule, leading to a detectable change in the fluorescence of the quinoline fluorophore (e.g., quenching or enhancement).

While specific applications of this compound as a sensor are not widely reported, the principles are well-established. Hydrazine itself is a known chemical target, and fluorescent probes have been developed for its detection. nih.gov Conversely, the hydrazine moiety on a stable scaffold can be used to detect other species. The related 2-quinolone scaffold has been investigated for its utility in cationic metal sensors, supporting the potential of the quinoline framework in sensing applications. researchgate.net

Table 2: Potential Sensing Applications via Derivatization of the Hydrazine Group

| Target Analyte | Derivatization Strategy | Sensing Mechanism |

|---|---|---|

| Metal Cations (e.g., Zn²⁺, Cu²⁺) | Condensation with an aldehyde containing a chelating group (e.g., pyridine-2-carbaldehyde) | Chelation-Enhanced Fluorescence (CHEF) or Quenching |

| Aldehydes/Ketones | Direct condensation to form a hydrazone | Change in conjugation affecting the fluorophore's emission |

| pH | Protonation of the hydrazine or a derived basic site | Alteration of the Internal Charge Transfer (ICT) character |

| Anions (e.g., F⁻, CN⁻) | Formation of a hydrazone with a receptor containing a hydrogen-bond donor | Anion binding modulates the electronic properties of the sensor |

Future Research Perspectives on 6 Chloro 2 Methylquinolin 4 Yl Hydrazine

Exploring Novel Synthetic Approaches and Catalyst Development

The classical synthesis of quinolinyl hydrazines often involves the nucleophilic substitution of a 4-chloroquinoline (B167314) precursor with hydrazine (B178648) hydrate (B1144303). While effective, future research should focus on developing more efficient, sustainable, and versatile synthetic methodologies.

A promising avenue is the exploration of modern catalytic systems that have proven effective for other quinoline (B57606) syntheses. For instance, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) has emerged as a powerful method for constructing dihydroquinoline rings, which can be subsequently oxidized to quinolines. nih.govchemrxiv.org Future studies could adapt this strategy, potentially designing a one-pot reaction that forms the quinoline core and introduces the hydrazine functionality simultaneously. nih.gov

Furthermore, the development of novel catalysts could significantly improve reaction efficiency and substrate scope. Research into transition metal catalysts, such as those based on iron, cobalt, or nickel, could lead to milder reaction conditions and improved yields. nih.gov The goal would be to create a more atom-economical and environmentally benign process for producing (6-Chloro-2-methylquinolin-4-yl)hydrazine and its analogues.

Unveiling Undiscovered Reactivity Patterns and Selectivity

The hydrazine group is a rich hub of reactivity, and its full potential within the this compound framework remains to be explored. The hydrazine moiety is a potent nucleophile and is well-known to react with aldehydes and ketones to form stable hydrazones. nih.gov This reactivity is fundamental for its use as a building block.

Future investigations should systematically explore the reaction of this compound with a diverse array of electrophiles. Beyond simple hydrazone formation, research could focus on its use in synthesizing more complex heterocyclic systems. For example, reactions with β-dicarbonyl compounds can yield pyrazoles, while reactions with α-haloketones can lead to the formation of pyridazine (B1198779) derivatives. The electronic influence of the 6-chloro (electron-withdrawing) and 2-methyl (electron-donating) groups on the quinoline ring could impart unique regioselectivity and reactivity to these cyclization reactions, which warrants detailed investigation.

Another area of interest is the potential for autoxidation or controlled oxidation reactions. Studies on similar 4-hydrazinylquinolines have shown that they can undergo autoxidation to form complex, dimerized polycyclic structures under specific conditions, a process that is sensitive to atmospheric oxygen. mdpi.comnih.gov A thorough study of the oxidative chemistry of this compound could unveil novel transformations and lead to new molecular architectures.

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the structural and electronic properties of this compound is essential for predicting its behavior and designing new applications. While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provide basic structural confirmation, advanced spectroscopic methods can offer deeper insights. ijpsdronline.comrsc.org

Future research should employ a suite of advanced, multidimensional NMR techniques, such as HSQC, HMBC, and COSY, to unambiguously assign all proton and carbon signals and to probe through-bond and through-space correlations. ijpsdronline.com These experiments are crucial for confirming the precise connectivity and for the structural elucidation of more complex derivatives synthesized from this precursor.

Furthermore, solid-state characterization using techniques like powder X-ray diffraction (XRD) could provide valuable information on the crystalline structure and packing of the molecule. ijpsdronline.com Comparing solution-state NMR data with solid-state structures can reveal conformational differences between phases. Predictive methods for ¹³C chemical shifts in polychloroquinolines have been developed and could be refined for this specific compound class to aid in structural verification. nih.gov

Comprehensive Multiscale Theoretical Modeling of Chemical Behavior

Computational chemistry offers powerful tools to complement experimental findings. Future research should leverage comprehensive theoretical modeling to predict the chemical behavior of this compound.

Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, calculate vibrational frequencies to aid in the assignment of IR and Raman spectra, and determine electronic properties such as molecular electrostatic potential and frontier molecular orbitals (HOMO-LUMO). researchgate.net These calculations can provide quantitative insights into the molecule's reactivity, predicting sites susceptible to nucleophilic or electrophilic attack.

Molecular dynamics (MD) simulations could be used to study the conformational flexibility of the molecule and its derivatives in different solvent environments. For potential biological applications, molecular docking studies can predict the binding modes and affinities of derivatives with specific protein targets, guiding the rational design of new bioactive compounds. tsijournals.com Combining DFT and MD approaches provides a multiscale model that can bridge the gap between molecular properties and macroscopic behavior.

Integration into New Chemical Entities for Diverse Purposes

The ultimate goal of studying this compound is to use it as a scaffold for creating new chemical entities with valuable functions. The quinoline nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs. nih.gov The hydrazine functional group serves as a versatile handle for derivatization, allowing for the synthesis of large libraries of compounds.

Future research should focus on the strategic integration of this building block into novel molecules designed for specific purposes. For example:

Medicinal Chemistry : By reacting the hydrazine with various aldehydes and ketones, a diverse library of quinolinyl hydrazones can be synthesized. nih.gov This class of compounds is known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. nih.govnih.gov

Materials Science : The quinoline ring system and the potential for extended conjugation through hydrazone linkages make these derivatives interesting candidates for organic electronics, dyes, or chemosensors.

A systematic approach, combining synthetic diversification with high-throughput screening for biological activity or material properties, will be key to unlocking the full potential of this versatile precursor.

Q & A

Q. What are the key structural features and physicochemical properties of (6-Chloro-2-methylquinolin-4-yl)hydrazine relevant to experimental handling?

Answer: The compound features a quinoline backbone substituted with a chlorine atom at position 6, a methyl group at position 2, and a hydrazine group at position 4. Key properties include:

- Molecular formula : C₁₁H₁₁ClN₃ (inferred from analogous structures in ).

- Polarity : The hydrazine group enhances solubility in polar solvents (e.g., ethanol, acetic acid), while the chloro and methyl groups contribute to hydrophobic interactions .

- Stability : Hydrazine derivatives are sensitive to oxidation; storage under inert atmosphere (N₂/Ar) and low temperatures (-20°C) is recommended .

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?

Answer: A typical synthesis involves refluxing 2,6-dichloro-2-methylquinoline with excess hydrazine hydrate under nitrogen. Key parameters for optimization:

- Stoichiometry : A 3:1 molar ratio of hydrazine hydrate to substrate improves yield (67% in analogous syntheses) .

- Reaction time : Monitor via TLC (e.g., silica gel, ethyl acetate/hexanes); extended reflux (8–12 hours) ensures complete substitution .

- Workup : Precipitation with ice-cold water and recrystallization from ethyl acetate/hexanes enhances purity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

- UV-Vis spectroscopy : Quantify hydrazine content via permanganate reduction (absorption maxima at 526–546 nm; ε ≈ 2200 L·mol⁻¹·cm⁻¹) .

- Single-crystal XRD : Use SHELXL for refinement (R-factor < 0.05) to confirm molecular geometry .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (e.g., Cl signature) .

Advanced Research Questions

Q. How does the chloromethylquinoline moiety influence the reactivity of the hydrazine group in condensation reactions?

Answer: The electron-withdrawing chlorine and steric hindrance from the methyl group reduce nucleophilicity of the hydrazine, requiring acidic catalysts (e.g., glacial acetic acid) for condensation with ketones/aldehydes. Computational studies (DFT) predict a 15–20% lower reaction rate compared to unsubstituted quinoline-hydrazines, necessitating longer reaction times (18–24 hours) . Experimental validation via kinetic studies (e.g., monitoring by NMR) is advised .

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies?

Answer:

- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., cisplatin) to minimize variability .

- Metabolite profiling : LC-MS/MS can identify degradation products (e.g., hydrazones) that may skew activity results .

- Structural analogs : Compare with 8-fluoroquinoline-hydrazine derivatives to isolate substituent effects .

Q. What computational approaches are suitable for predicting the catalytic activity of hydrazine derivatives in organic reactions?

Answer:

- Transition state modeling : Use Gaussian or ORCA to calculate activation barriers for cycloreversion steps in hydrazine-catalyzed metathesis (e.g., [2.2.2]-bicyclic hydrazines show 30% lower ΔG‡ vs. [2.2.1]) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways .

Q. How can crystallographic data be utilized to confirm the molecular conformation of this compound derivatives?

Answer:

Q. What are the challenges in establishing structure-activity relationships (SAR) for hydrazine-containing compounds in pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.